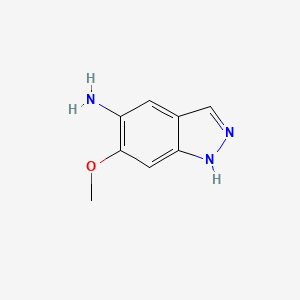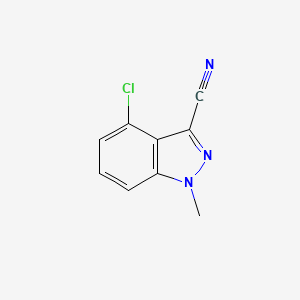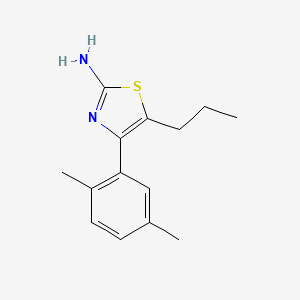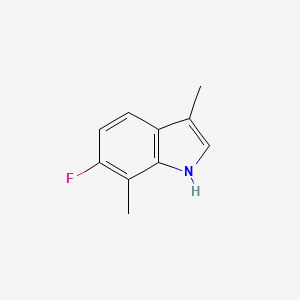
6-Fluoro-3,7-dimethyl-1H-indole
Vue d'ensemble
Description
6-Fluoro-3,7-dimethyl-1H-indole is a chemical compound that has gained significant interest in recent years due to its potential implications in various fields of research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . The indole scaffold, which this compound contains, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives, including 6-Fluoro-3,7-dimethyl-1H-indole, has attracted the attention of the chemical community due to their significant biological activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants . Physically, they are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Applications De Recherche Scientifique
Reactions with Fluoroalkanesulfonyl Azides
The reactions of fluoroalkanesulfonyl azides with different indole derivatives, including 1,3-dimethylindole, have been explored. These reactions yield various fluoroalkanesulfonylimines and amides, suggesting potential applications in chemical synthesis and the study of reaction mechanisms (He & Zhu, 2005).
Antimicrobial and Antiinflammatory Activities
Research on antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro indole derivatives has been conducted. These studies are significant for the development of new therapeutic agents (Narayana et al., 2009).
Spectroscopic and Computational Analysis
Novel indole-based derivatives have been synthesized and characterized using techniques like NMR, IR, UV–Vis, and X-ray diffraction. Their analysis contributes to understanding the molecular and electronic structures, which is crucial in material science and pharmaceuticals (Tariq et al., 2020).
Radio Pharmaceutical Applications
Fluorine-18 labeled indole derivatives have been developed for imaging tau proteins in clinical trials, demonstrating their potential in medical diagnostics and treatment monitoring (Shoup et al., 2013).
Fluorine Substituted Indoles in Anion Sensing
Indolocarbazole-quinoxalines have been synthesized for effective sensing of fluoride and acetate anions. This application is significant in environmental monitoring and analytical chemistry (Wang et al., 2008).
HIV-1 Inhibitory Properties
Research has been conducted on indole derivatives interfering with HIV surface protein interactions, highlighting the potential of these compounds in developing new antiviral drugs (Wang et al., 2003).
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the future direction in the research of 6-Fluoro-3,7-dimethyl-1H-indole and other indole derivatives is likely to focus on exploring their therapeutic potential and developing new useful derivatives .
Propriétés
IUPAC Name |
6-fluoro-3,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCJQQOJJLIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,7-dimethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
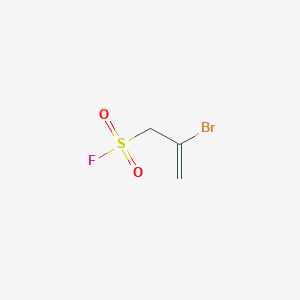
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
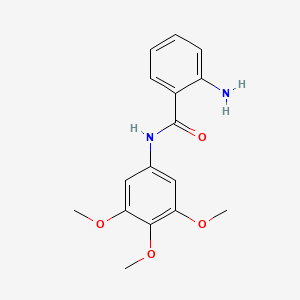

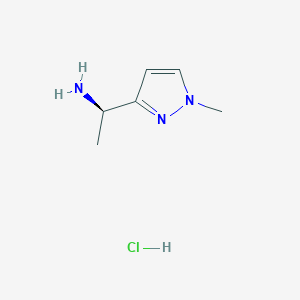
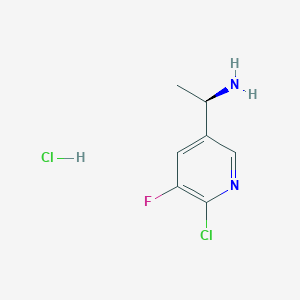
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
